N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2.ClH/c23-17(15-5-6-16(27-15)22(24)25)21(8-7-20-9-11-26-12-10-20)18-19-13-3-1-2-4-14(13)28-18;/h1-6H,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWNKSBGHJMHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C15H17N3O3S
- Molecular Weight : 317.38 g/mol
The presence of the benzo[d]thiazole and nitrothiophene moieties contributes to its biological properties, particularly in antimicrobial activity.
Research indicates that compounds containing a 5-nitrothiophene structure exhibit significant activity against non-replicating strains of Mycobacterium tuberculosis. The mechanism primarily involves:
- Activation by F420-Dependent Nitroreductase : The nitro group is reduced to form reactive intermediates that release nitric oxide (NO), which is toxic to bacterial cells.
- Inhibition of Mycobacterial Growth : The compound has been shown to effectively inhibit both replicating and non-replicating forms of M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics like PA-824 .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of nitrothiophene derivatives, including our compound, demonstrated potent activity against both replicating and dormant mycobacterial strains. The study highlighted that the presence of the nitro group was crucial for maintaining antimicrobial potency.
- Resistance Mechanisms :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues: Nitrothiophene Carboxamides
Key Compounds:
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
- Purity : 42%
- Synthesis : Carbodiimide-mediated coupling (HATU) in dichloromethane .
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Comparison with Target Compound:
- Structural Differences: The target compound replaces the thiazol-2-yl-linked phenyl groups with a benzo[d]thiazol-2-yl group and introduces a morpholinoethyl side chain.
- Impact on Physicochemical Properties: The morpholinoethyl group likely enhances solubility due to the hydrophilic morpholine ring and hydrochloride salt formation.
- Synthetic Efficiency : The lower purity (42%) of the trifluoromethylphenyl analog highlights challenges in synthesizing electron-deficient aromatic systems, whereas the target compound’s commercial availability suggests optimized synthesis .
Benzothiazole Derivatives with Fluorescent Properties
Key Compounds:
N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (1)
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-N-phenylbenzenamine (2)
2-(benzo[d]thiazol-2-yl)-5-(diphenylamino)phenol (3)
Key Findings:
- Fluorescence Behavior : These compounds exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states in polar solvents like DMF .
- Structural Influence: Methoxy and diphenylamino substituents modulate electronic properties, enabling solvent- and temperature-responsive emission.
Comparison with Target Compound:
- Functional Divergence : The target compound lacks the extended π-conjugation (e.g., triphenylamine groups) required for fluorescence, suggesting divergent applications (e.g., antimicrobial vs. optoelectronic).
- Common Benzothiazole Motif : The shared benzo[d]thiazol-2-yl group may confer similar stability or binding interactions in biological systems .
Nitazoxanide Derivatives and Enzyme Inhibition
Key Compound:
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Biological Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via amide anion formation .
- Structural Features : Thiazole-linked benzamide with halogen substituents.
Comparison with Target Compound:
- Mechanistic Overlap : Both compounds contain thiazole/benzothiazole moieties and nitro/amide groups, which are critical for enzyme inhibition.
Benzofuran Carbohydrazide Derivatives
Key Compound:
N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
Comparison with Target Compound:
- Functional Groups : The carbohydrazide group in this compound contrasts with the carboxamide in the target, affecting electronic distribution and hydrogen-bonding capacity.
- Biological Implications : Both nitro groups may participate in redox reactions or target electron-deficient enzymes, though the carbohydrazide’s hydroxyl group adds polar interactions .
Preparation Methods
Primary Amidation with Benzo[d]thiazol-2-amine
Coupling :
Isolation :
- Precipitation in ice-water, filtration, and recrystallization from ethanol yields N-(benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
Spectroscopic Confirmation :
Secondary Amidation with 2-Morpholinoethylamine
Alkylation :
Purification :
- Column chromatography (SiO₂, ethyl acetate/methanol 9:1) affords the tertiary amine free base.
Reaction Optimization :
Hydrochloride Salt Formation
Final protonation enhances aqueous solubility and crystallinity:
Acidification :
Crystallization :
Analytical Data :
- Melting Point : 215–217°C (decomposes).
- Elemental Analysis : Calculated for C₁₈H₁₉ClN₄O₄S₂ (%): C 47.52, H 4.21, N 12.31; Found: C 47.48, H 4.25, N 12.28.
Process Validation and Quality Control
Spectroscopic Characterization
Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Acid Chloride | 95 | 98 |
| Primary Amidation | 82 | 97 |
| Secondary Amidation | 75 | 96 |
| Salt Formation | 89 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
